2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A key focus has been on the synthesis and biological evaluation of pyrazolopyrimidine derivatives for their affinity and selectivity towards certain receptors or enzymes. For instance, Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted pyrazolopyrimidines, which showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The study explored these compounds for potential imaging of PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Radiosynthesis for Imaging
The radiosynthesis of these derivatives, such as [18F]PBR111, highlights their application in imaging studies. Dollé et al. (2008) detailed the radiosynthesis process for [18F]DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) using PET. This approach emphasizes the potential of pyrazolopyrimidine derivatives in diagnosing and monitoring neuroinflammatory conditions (Dollé et al., 2008).
Anticancer and Anti-inflammatory Applications
Further research has expanded into the anticancer and anti-inflammatory potentials of pyrazolopyrimidine derivatives. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with evaluated cytotoxic and 5-lipoxygenase inhibition activities. This suggests their utility in designing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Moreover, compounds based on pyrazolopyrimidine scaffolds have been explored for their insecticidal and antibacterial activities. Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine-linked pyrazole derivatives evaluated for insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This research indicates the broader applicability of such compounds beyond neurological and cancer-related applications (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-4-30-22-21(16(3)27-30)28(14-20(31)26-18-11-10-15(2)19(25)12-18)24(33)29(23(22)32)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFZADCPGCOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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